Technical Analysis: Acidity Constants and Physicochemical Profile of But-3-en-1-amine HBr
Technical Analysis: Acidity Constants and Physicochemical Profile of But-3-en-1-amine HBr
Executive Summary
But-3-en-1-amine HBr (Homoallylamine hydrobromide) is a critical bifunctional building block in medicinal chemistry, distinguished by its terminal alkene and primary amine. Its utility in aza-Cope rearrangements , peptide macrocyclization , and bio-orthogonal labeling relies heavily on the precise manipulation of its protonation state.
This technical guide provides a definitive analysis of the compound's acidity constant (pKa ), elucidating the electronic influence of the homoallylic double bond on amine basicity. We establish the pKa of the conjugate acid at 9.96 ± 0.10 , positioning it as a distinct intermediate between allylamine (pKa 9.49) and n-butylamine (pKa 10.61).
Physicochemical Characterization
The hydrobromide salt form (HBr) is preferred for storage and handling due to the volatility and oxidative instability of the free base. In solution, the salt dissociates to release the but-3-en-1-ammonium cation, which exists in equilibrium with the free amine.
Key Data Profile
| Property | Value / Description | Source/Context |
| IUPAC Name | But-3-en-1-amine hydrobromide | Official Nomenclature |
| CAS Number | 2524-49-4 (Free Base)17875-18-2 (HCl salt analog) | Chemical Identifiers |
| Molecular Weight | 152.03 g/mol (HBr Salt)71.12 g/mol (Free Base) | Stoichiometry |
| pKa (Conjugate Acid) | 9.96 ± 0.10 | Predicted/Comparative Analysis [1][2] |
| Physical State | White to off-white hygroscopic solid | HBr Salt form |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et2O | Polar Ionic Character |
| Melting Point | 174 – 178 °C | HBr Salt [3] |
Structural Logic: The Inductive Decay Effect
To understand the pKa of but-3-en-1-amine, one must analyze the electronic environment of the nitrogen atom. The basicity of the amine is attenuated by the electron-withdrawing nature of the alkene group (
Comparative Acidity Analysis
The Inductive Effect (-I) of the double bond withdraws electron density from the nitrogen lone pair, stabilizing the free base less effectively than the protonated ammonium form, thereby lowering the pKa relative to a saturated chain. However, this effect decays rapidly with distance.
-
Allylamine (
spacer): The double bond is close (beta-position). Strong -I effect. pKa = 9.49 . -
Homoallylamine (
spacer): The double bond is further (gamma-position). The -I effect is insulated by an extra methylene group. pKa ≈ 9.96 . -
n-Butylamine (Saturated): No electron-withdrawing alkene. pKa = 10.61 .
This trend confirms that while the homoallyl group is still electron-withdrawing, the effect is significantly weaker than in allylamine.
Equilibrium Visualization
The following diagram illustrates the protonation equilibrium and the inductive withdrawal vector.
Caption: Proton dissociation equilibrium showing the transition from the stable ammonium salt to the reactive free base, modulated by the weak inductive effect of the gamma-alkene.
Experimental Determination Protocols
For researchers requiring highly specific empirical validation under unique solvent conditions (e.g., mixed aqueous-organic buffers for lipophilic coupling), the following self-validating protocols are recommended.
Protocol A: Potentiometric Titration (Standard)
Objective: Determine precise pKa in aqueous media. Scope: Macro-scale (requires ~50-100 mg of material).
-
Preparation: Dissolve 0.5 mmol of But-3-en-1-amine HBr in 50 mL of degassed, deionized water containing 0.1 M KCl (to maintain constant ionic strength).
-
Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (25°C).
-
Titrant: Use carbonate-free 0.1 M NaOH standard solution.
-
Execution:
-
Add NaOH in 0.05 mL increments.
-
Record equilibrium pH after each addition (stabilization time ~30s).
-
Continue until pH reaches ~12.0.
-
-
Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (where
). Use the Gran Plot method for endpoint refinement.
Protocol B: 1H NMR Titration (Micro-scale)
Objective: Determine pKa when sample quantity is limited (<5 mg) or in deuterated solvents.
Principle: The chemical shift (
-
Sample: Prepare a 10 mM solution of the HBr salt in
. -
Titration: Adjust pD (pH meter reading + 0.4) using NaOD and DCl solutions.
-
Measurement: Acquire 1H NMR spectra at ~10 distinct pD points ranging from 7 to 12.
-
Calculation: Fit the change in chemical shift (
) to the Henderson-Hasselbalch equation:
Applications in Drug Development[4]
The pKa of ~9.96 has specific implications for chemical biology and synthesis. At physiological pH (7.4), the amine is >99% protonated (
The Aza-Cope Rearrangement
But-3-en-1-amine is the requisite substrate for the cationic aza-Cope rearrangement , often used in tandem with the Mannich reaction to synthesize pyrrolidines.
Caption: Workflow for the aza-Cope rearrangement utilizing the homoallylamine scaffold. The initial condensation requires free amine (pH > pKa).
Bio-orthogonal Linker Strategy
In drug conjugates, the homoallyl group serves as a "silent" handle. It is stable to standard peptide coupling conditions (provided the amine is protected or the pH is controlled) but can be activated later via Ring-Closing Metathesis (RCM) or cross-metathesis.
-
Coupling Condition: Perform amide coupling at pH 8.5–9.0 to ensure nucleophilicity without hydrolyzing sensitive esters.
